molecular formula C10H15NO2 B1582871 Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-46-4

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1582871
CAS RN: 2199-46-4
M. Wt: 181.23 g/mol
InChI Key: WBOGFZDTCIQHSX-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H15N . It is also known by other names such as Pyrrole, 3-ethyl-2,4,5-trimethyl-; Phyllopyrrole; 2,3,5-Trimethyl-4-ethylpyrrole .


Synthesis Analysis

The synthesis of pyrrole derivatives, including this compound, often involves the aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be represented using the IUPAC Standard InChI: InChI=1S/C9H15N/c1-5-9-6(2)7(3)10-8(9)4/h10H,5H2,1-4H3 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

In the presence of a strong mineral acid, this compound reacts with p-nitrobenzenediazonium ions to give a red, chemically labile, azo dye .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 137.2221 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the current literature .

Scientific Research Applications

Solvent-Free Synthesis

A notable application of ethyl pyrrole derivatives includes the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates using microwave irradiation. This method, investigated by Khajuria et al. (2013), offers an efficient synthesis pathway, leveraging triethylphosphite for reductive cyclization, thus contributing to greener chemistry practices (Khajuria, Saini, & Kapoor, 2013).

Building Blocks in Synthesis

Ethyl pyrrole-2-carboxylate derivatives have been used as key building blocks for synthesizing complex bioactive molecules. For instance, Gupton et al. (2014) utilized such compounds for the formal synthesis of lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These molecules exhibit significant anti-tumor and anti-HIV properties (Gupton et al., 2014).

Novel Synthesis Methods

The development of new synthetic methods for pyrrole-2-carboxylic acid derivatives is another area of research. Law et al. (1984) described a general synthesis approach involving the reaction of 2H-azirines with enamines, producing a range of pyrrole-2-carboxylic acid derivatives (Law, Lai, Sammes, Katritzky, & Mak, 1984).

Pyrrole Studies and Oxidation

Research by Cirrincione et al. (1987) explored the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, including derivatives of ethyl pyrrole-2-carboxylate. Their work contributed to the understanding of pyrrole oxidation mechanisms and the resulting structural changes (Cirrincione, Dattolo, Almerico, Aiello, Jones, Dawes, & Hursthouse, 1987).

Cascade Michael-Reductive Cyclization

Khajuria and Kapoor (2014) reported a solvent-free, one-pot synthesis method for ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylate via cascade Michael-reductive cyclization. This method provides easy access to disubstituted-1H-pyrrole-2-carboxylates, expanding the utility of ethyl pyrrole derivatives in organic synthesis (Khajuria & Kapoor, 2014).

Safety and Hazards

When handling Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(3)6(2)8(4)11-9/h11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOGFZDTCIQHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176412
Record name 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2199-46-4
Record name Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester
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Record name 2199-46-4
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Record name 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester
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Synthesis routes and methods I

Procedure details

2,4-Dimethyl-5-carbethoxy-pyrrole (0.83 g), acetic acid (10 ml), hydriodic acid (10 ml) and paraformaldehyde (0.60 g) were stirred 3 hours at 25° C. under nitrogen. Hypophosphorous acid (50%, about 1 ml) was added, dropwise to decolourize the solution. The cooled solution (0° C.) was made basic with ammonium hydroxide and the product was extracted with ether (2 × 20 ml). The extract was dried over magnesium sulfate, filtered, and the ether removed in a rotating evaporator at 20° C. Recrystallization of the residue from benzene gave the product, 0.58 g (64%), m.p. 125°-126° C. (lit3 m.p. 126° C.).
Quantity
0.83 g
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reactant
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10 mL
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0.6 g
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reactant
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10 mL
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solvent
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1 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2,4-Dimethyl-3-acetyl-pyrrole (0.68 g), acetic acid (15 ml), aq. hydriodic acid (15 ml) and paraformaldehyde (0.6 g) were stirred for three hours under nitrogen at room temperature. The crude product was isolated as in Example 4 (2,3,4-trimethyl-5-carbethoxy-pyrrole) then crystallized from benzene to yield 0.55 g (73%) of colourless elongated prisms, m.p. 204°-207° C. (lit. 207° H. Fischer and W. Zerweck, Berichte 56, 523 (1923)). Anal. Calc. for C9H13NO: C, 71.49; H, 8.67; N, 9.26. Found: C, 71.29; H, 8.68; N, 9.38.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate in the context of laser technology?

A: Ethyl 3,4,5-trimethylpyrrole-2-carboxylate serves as a key precursor in synthesizing cyanopyrromethene–BF2 complexes, a class of compounds exhibiting laser activity. [] These complexes, specifically PMTEDC and PMHMC derived from Ethyl 3,4,5-trimethylpyrrole-2-carboxylate, demonstrate laser emission in the red region of the electromagnetic spectrum. []

Q2: How is Ethyl 3,4,5-trimethylpyrrole-2-carboxylate utilized in the synthesis of these laser-active complexes?

A: The synthesis involves a multi-step process. Initially, Ethyl 3,4,5-trimethylpyrrole-2-carboxylate is reacted with a mixture of formic and hydrobromic acids. [] This reaction likely proceeds through the formation of intermediate pyrrole derivatives, ultimately yielding a pyrromethene hydrobromide. [] Subsequent reactions with hydrogen cyanide and bromine, followed by treatment with boron trifluoride etherate, lead to the formation of the desired cyanopyrromethene–BF2 complex. []

Q3: Beyond laser applications, what other research has been conducted on Ethyl 3,4,5-trimethylpyrrole-2-carboxylate?

A: Studies have investigated the reactivity of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate with formaldehyde in acidic solutions. [] Additionally, research has explored its reactions with diazonium salts in aqueous acetic acid under acidic conditions. [] These studies provide insights into the electrophilic substitution reactions this compound can undergo.

Q4: How does the structure of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate relate to its reactivity?

A: The presence of electron-donating methyl groups on the pyrrole ring increases the electron density of the system. [, , ] This increased electron density makes the pyrrole ring more susceptible to electrophilic attack, explaining its reactivity with electrophiles such as formaldehyde and diazonium salts. [, ]

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